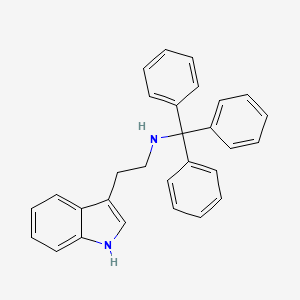

2-(1H-indol-3-yl)-N-tritylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-tritylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2/c1-4-12-24(13-5-1)29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)31-21-20-23-22-30-28-19-11-10-18-27(23)28/h1-19,22,30-31H,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXECCMWWXQDAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Strategies for Indole-3-ethanamine Scaffolds

The foundational precursor to 2-(1H-indol-3-yl)-N-tritylethanamine is 2-(1H-indol-3-yl)ethanamine, commonly known as tryptamine (B22526). The synthesis of this scaffold is a two-part process involving the construction of the indole (B1671886) core and the subsequent addition of the ethanamine side chain.

Classical and Modern Approaches to Indole Core Construction

The indole ring system is a fundamental structure in many biologically active compounds, leading to the development of numerous synthetic methods. rsc.orgopenmedicinalchemistryjournal.com

Classical Methods: Established techniques for indole synthesis, while sometimes requiring harsh conditions, remain valuable.

Fischer Indole Synthesis: This prominent method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. irjmets.com

Reissert Indole Synthesis: This approach traditionally involves the reaction of ortho-nitrotoluene and diethyl oxalate, which is then cyclized to form an indole derivative. rsc.orgbohrium.comresearchgate.net

Madelung Synthesis: This method uses a strong base at high temperatures to cyclize an N-acylated-o-toluidine. irjmets.comijpsjournal.com

Leimgruber-Batcho Indole Synthesis: Noted for its simplicity and tolerance of various functional groups, this is a reliable method for producing substituted indoles. irjmets.comijpsjournal.com

Modern Methods: Contemporary organometallic catalysis offers milder and more versatile routes to the indole core.

Palladium-Catalyzed Reactions: Techniques like the Buchwald-Hartwig amination utilize palladium catalysts for intramolecular cyclization, forming the indole ring under relatively mild conditions. irjmets.com

Tandem and One-Pot Strategies: Recent advancements have introduced novel one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline indole formation. rsc.orgbohrium.comresearchgate.net

Elaboration of the Ethanamine Side Chain

Once the indole nucleus is available, the ethanamine side chain is introduced at the C3 position through several established methods.

Henry Reaction: A common approach involves the reaction of indole-3-carboxaldehyde (B46971) with nitromethane (B149229) (the Henry reaction) to produce a nitrovinyl intermediate, which is then reduced to yield tryptamine derivatives. tci-thaijo.org

From Tryptophan: The amino acid tryptophan can be decarboxylated to produce tryptamine.

Tandem Hydroformylation/Fischer Indole Synthesis: This modern approach allows for the convergent synthesis of tryptamines from amino olefins and aryl hydrazines. nih.gov

N-Tritylation of 2-(1H-indol-3-yl)ethanamine

Protecting the primary amine of tryptamine is essential for many synthetic modifications. The bulky trityl (triphenylmethyl, Tr) group is highly effective for this purpose. total-synthesis.comhighfine.com

Optimization of Trityl Group Introduction

The introduction of the trityl group is typically accomplished by reacting tryptamine with trityl chloride in the presence of a base. commonorganicchemistry.com The optimization of this reaction is crucial to maximize yield and prevent side reactions.

| Solvent | Base | Notes |

| Dichloromethane (DCM) | Triethylamine (TEA) | A common and effective combination. |

| Tetrahydrofuran (THF) | Diisopropylethylamine (DIPEA) | Another widely used aprotic solvent and non-nucleophilic base combination. |

| Pyridine | Pyridine | Pyridine can serve as both the solvent and the base. total-synthesis.comnih.gov |

| Interactive Data Table: Common conditions for the N-tritylation of tryptamine. |

The use of 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. total-synthesis.comorgsyn.org

Mechanistic Aspects of Amine Protection by Trityl Moieties

The protection of an amine with a trityl group proceeds via an SN1 mechanism. total-synthesis.com The trityl chloride first dissociates to form a stable trityl cation. This cation is then attacked by the nucleophilic primary amine of tryptamine. A base is used to neutralize the resulting ammonium (B1175870) salt. total-synthesis.com The significant steric hindrance provided by the trityl group allows for the selective protection of primary amines. highfine.com

Functionalization and Derivatization Strategies Utilizing N-Trityl Protection

With the primary amine protected, the N-trityl tryptamine can undergo various reactions to introduce functional groups at other positions. researchgate.net

N-Alkylation and N-Arylation: The indole nitrogen can be deprotonated with a strong base, and the resulting anion can be reacted with various electrophiles to introduce substituents at the N1 position.

C2-Functionalization: Following N-protection, the C2 position of the indole can be functionalized. For instance, treatment with N-phenylselenophthalimide in the presence of a chiral phosphoric acid catalyst can lead to enantioselective selenofunctionalization. nih.gov

Further Derivatization: The protected tryptamine can be a building block for more complex molecules. For example, it can be used in the synthesis of various amide derivatives. researchgate.net The trityl group is acid-labile and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine for further reactions. total-synthesis.comcommonorganicchemistry.com

Reactions on the Indole Ring System

The indole nucleus is generally electron-rich and susceptible to electrophilic substitution, most commonly at the C3 position. However, with the C3 position occupied by the ethanamine side chain, electrophilic attack is directed to other positions on the indole ring. The N-trityl group on the side-chain amine does not electronically deactivate the indole ring, but its steric bulk can influence the regioselectivity of reactions.

Common electrophilic substitution reactions such as the Vilsmeier-Haack ijpcbs.comjk-sci.comwikipedia.orgorganic-chemistry.orgnumberanalytics.com or Mannich reactions nih.govnih.govmdma.chresearchgate.netijlpr.com are well-established for indoles. However, the application of these reactions directly to this compound is not widely documented, likely due to the acid-labile nature of the trityl group, which is incompatible with the often acidic conditions of these reactions.

Halogenation of tryptamine derivatives has been achieved, for instance, through enzymatic methods or with specific halogenating agents, which can introduce halogen atoms at various positions on the indole ring. researchgate.netresearchgate.net While specific examples on the N-trityl derivative are scarce, it is conceivable that such reactions could be performed, provided the reaction conditions are mild enough to preserve the trityl group.

In practice, the N-trityl group is often employed to protect the amine during modifications on other parts of a more complex molecule. The functionalization of the indole ring is typically carried out on a precursor before the introduction of the ethanamine side chain or after the deprotection of the N-trityl group.

Modifications of the Ethanamine Side Chain (while N-protected)

Direct functionalization of the ethanamine side chain of this compound, particularly at the carbon atoms, is challenging and not commonly reported. The C-H bonds of the ethyl group are generally unreactive towards most reagents.

Alkylation at the α-carbon (the carbon adjacent to the indole ring) is a desirable transformation for creating structural diversity. However, this typically requires the generation of a carbanion at that position, which is not straightforward for a simple alkyl chain. Methods like the Stork enamine alkylation or alkylation of α-carbons of carbonyl compounds are not directly applicable here. libretexts.orglibretexts.orgyoutube.com

N-alkylation of the amine is a common reaction for tryptamines, but in this case, the nitrogen is already protected by the trityl group. nih.govresearchgate.net Any modification of the side chain would likely involve a multi-step sequence, potentially starting from a different precursor, such as indole-3-acetic acid, where the side chain can be elaborated before the final reduction to the amine and protection.

The primary role of the N-trityl protecting group on the ethanamine side chain is to prevent the nucleophilic and basic nature of the amine from interfering with reactions elsewhere in the molecule.

Selective N-Trityl Deprotection Methodologies

The removal of the N-trityl group is a critical step in syntheses utilizing this compound. The bulky and acid-sensitive nature of the trityl group allows for its selective cleavage under specific conditions.

Acid-Mediated Cleavage Protocols

The most common method for the deprotection of N-trityl amines is through acid-mediated cleavage. The reaction proceeds by protonation of the protected amine, followed by the departure of the stable trityl cation. Various acids and solvent systems can be employed, with the choice depending on the sensitivity of other functional groups in the molecule. Scavengers, such as silanes, are often added to trap the liberated trityl cation and prevent it from reacting with other nucleophilic sites in the molecule, such as the indole ring. nih.gov

Below is a table summarizing various acid-mediated deprotection protocols for N-trityl groups.

| Acid Reagent | Solvent | Scavenger | Temperature | Time | Notes |

| Trifluoroacetic Acid (TFA) (1%) | Dichloromethane (DCM) | Triisopropylsilane (TIS) | Room Temp. | 2 min (repeated) | Very mild conditions, useful for sensitive substrates. nih.gov |

| Trifluoroacetic Acid (TFA) (10%) | Dichloromethane (DCM) | Triethylsilane (TES) | Room Temp. | 30 min | A slightly stronger condition for more stable substrates. researchgate.net |

| Formic Acid (97+%) | None (neat) | None | Room Temp. | 3 min | The product is worked up by evaporation and extraction. |

| Dichloroacetic Acid (20%) | Dichloromethane (DCM) | None | Room Temp. | 10 min | An alternative to TFA for some applications. nih.gov |

| Perchloric Acid (aq.) | Acetonitrile/Water | None | Room Temp. | Variable | Used in kinetic studies of deprotection. jk-sci.com |

Orthogonal Deprotection Strategies in Multistep Syntheses

In the synthesis of complex molecules with multiple protected functional groups, an orthogonal deprotection strategy is essential. This allows for the selective removal of one protecting group in the presence of others that are stable to the deprotection conditions. The N-trityl group is a valuable component of such strategies due to its unique cleavage conditions.

The N-trityl group is acid-labile, while other common amine protecting groups like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) have different sensitivities to acids and other reagents. For example, the Boc group is also removed by strong acids like TFA, but the trityl group can often be removed with much milder acidic conditions that leave the Boc group intact. The Cbz group is typically removed by catalytic hydrogenation, which does not affect the trityl group.

Reductive detritylation offers another orthogonal approach. Treatment with lithium powder and a catalytic amount of naphthalene (B1677914) can cleave the N-trityl group while leaving other groups like allyl or benzyl (B1604629) ethers intact. ijlpr.com

The following table outlines some orthogonal deprotection strategies involving the N-trityl group.

| Trityl (Trt) | Other Protecting Group | Deprotection Reagent for Trt | Conditions for Trt Removal | Stability of Other Group |

| N-Trt | tert-Butylsilyl (TBS) ether | Formic Acid | Room Temperature | Stable |

| N-Trt | tert-Butyloxycarbonyl (Boc) | Dilute TFA (e.g., 1% in DCM) | Room Temperature | Stable |

| N-Trt | Benzyloxycarbonyl (Cbz) | Dilute Acid (e.g., TFA, Formic Acid) | Room Temperature | Stable |

| N-Trt | Allyl or Benzyl ether | Lithium powder, Naphthalene | - | Stable |

These orthogonal strategies provide chemists with the flexibility to unmask different functional groups at various stages of a synthesis, enabling the construction of highly complex and multifunctional molecules.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for understanding the conformational preferences of a flexible molecule like 2-(1H-indol-3-yl)-N-tritylethanamine. The presence of the sterically demanding trityl group significantly influences the molecule's conformation, which can be probed in detail using various NMR experiments. nih.govauremn.org.br

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer the initial and most direct insight into the molecular structure. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of all hydrogen atoms, while the ¹³C NMR spectrum provides information on the carbon skeleton. nsf.gov For this compound, the spectra would display characteristic signals for the indole (B1671886) ring protons, the ethylamine (B1201723) chain, and the numerous protons of the trityl group's three phenyl rings. nih.gov

To unravel the complex and often overlapping signals in the 1D spectra, a variety of two-dimensional (2D) NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity within the ethylamine chain and the spin systems within the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of carbon signals based on the shifts of their attached protons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for establishing connectivity between different functional groups, such as linking the ethylamine side chain to the C3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com For this compound, NOESY is critical for determining the molecule's preferred conformation in solution by identifying spatial proximities between the protons of the trityl group and the tryptamine (B22526) backbone. mdpi.commdpi.com

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for Key Structural Fragments

| Structural Fragment | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Indole Ring | NH | 8.0 - 8.5 | N/A |

| H2 | 7.0 - 7.2 | 122 - 125 | |

| H4 | 7.5 - 7.7 | 118 - 120 | |

| H5, H6 | 7.1 - 7.3 | 119 - 122 | |

| H7 | 7.3 - 7.5 | 111 - 113 | |

| Ethylamine Chain | -CH₂- (adjacent to indole) | 2.9 - 3.1 | 25 - 28 |

| -CH₂- (adjacent to NH) | 2.6 - 2.8 | 43 - 46 | |

| Trityl Group | Phenyl H | 7.1 - 7.5 | 126 - 130 (CH), 145 - 148 (Quaternary) |

| Quaternary C (bonded to N) | N/A | 70 - 73 |

Dynamic NMR Studies

Due to the rotational freedom around several single bonds, this compound exists as a mixture of rapidly interconverting conformers at room temperature. nih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational processes. By lowering the temperature, the rate of interconversion can be slowed to the point where signals for individual conformers may be resolved. Analysis of these spectra allows for the determination of the energy barriers to rotation and the relative populations of the stable conformers. nih.govauremn.org.br

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. thermofisher.com These techniques are complementary and are used to identify the functional groups present in this compound and to study non-covalent interactions like hydrogen bonding. globalresearchonline.netsemanticscholar.org

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule. thermofisher.com Key functional groups have characteristic absorption frequencies. For the target compound, a sharp absorption band around 3400 cm⁻¹ would be expected for the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. orientjchem.org

Raman Spectroscopy: This method relies on the inelastic scattering of monochromatic light (from a laser). thermofisher.com While N-H and O-H bonds often give weak Raman signals, the aromatic rings of the indole and trityl groups, with their polarizable π-electron systems, would produce strong signals, particularly for the ring stretching modes in the 1400-1600 cm⁻¹ region. nih.gov

Interactive Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Indole N-H | ~3400 | ~3400 | Strong (FTIR), Weak (Raman) |

| C-H Stretch (Aromatic) | Indole & Phenyl C-H | 3000 - 3100 | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Ethyl -CH₂- | 2850 - 2960 | 2850 - 2960 | Medium |

| C=C Stretch (Aromatic) | Indole & Phenyl Rings | 1400 - 1600 | 1400 - 1600 | Strong |

| C-N Stretch | Amine C-N | 1000 - 1250 | 1000 - 1250 | Medium |

Mass Spectrometry for Reaction Monitoring and Structural Confirmation in Complex Mixtures

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. ukm.my High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. nsf.gov

For this compound, electrospray ionization (ESI) or direct analysis in real time (DART) would be suitable soft ionization techniques to generate the protonated molecular ion [M+H]⁺. nsf.govnih.gov The primary and most characteristic fragmentation pathway observed in tandem mass spectrometry (MS/MS) would be the cleavage of the C-N bond, leading to the formation of a very stable trityl cation (C₁₉H₁₅⁺, m/z 243). Another significant fragment would correspond to the tryptamine backbone after loss of the trityl group. squarespace.comnist.gov This predictable fragmentation is invaluable for confirming the structure and for identifying the compound in complex mixtures, such as during reaction monitoring. nih.gov

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise atomic arrangement of a molecule in its solid, crystalline state. researchgate.net This technique can determine bond lengths, bond angles, and torsion angles with very high precision. mdpi.com

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation. mdpi.com It would also reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonds and van der Waals forces. researchgate.net A key interaction would likely be the hydrogen bond between the N-H of the indole ring of one molecule and a suitable acceptor on a neighboring molecule. Additionally, π-π stacking interactions between the aromatic indole and phenyl rings could play a significant role in the crystal packing. researchgate.net The data obtained would include unit cell parameters, space group, and the precise coordinates of each atom. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and inherent reactivity of a molecule. These calculations provide a detailed picture of the electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap suggests the molecule is more polarizable and more chemically reactive. nih.gov

For indole (B1671886) derivatives, DFT calculations are used to determine these energy levels. For instance, studies on related heterocyclic compounds show that computational methods like B3LYP/6-311G(d,p) can be used to optimize the molecular structure and calculate the HOMO and LUMO energies. researchgate.net In one study on a different indole derivative, the HOMO-LUMO gap was calculated to be 0.12325 atomic units (a.u.). researchgate.net The analysis revealed that the HOMO was primarily located on the indole ring, indicating this region as the likely site of electron donation. researchgate.net Such analyses for 2-(1H-indol-3-yl)-N-tritylethanamine would similarly pinpoint the most electron-rich and electron-poor regions, which is crucial for predicting its interaction mechanisms. The reactivity descriptors derived from HOMO-LUMO energies, such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and softness (S), can also be calculated to further quantify the molecule's chemical behavior. nih.gov

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and the molecule's capacity to act as an electron donor. mdpi.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and the molecule's capacity to act as an electron acceptor. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO (ELUMO - EHOMO). | A crucial indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from a stable system. | Related to the electronegativity of the molecule. nih.gov |

Molecular Electrostatic Potential (MEP) maps are visual tools derived from quantum chemical calculations that illustrate the charge distribution across a molecule. researchgate.net These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions of positive and negative electrostatic potential. The MEP is mapped onto the molecule's surface, with colors typically ranging from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions). researchgate.net

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atom of the indole ring and potentially the secondary amine, identifying these as likely sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would be a region of positive potential, making it a potential hydrogen bond donor. nih.gov Such maps are critical for understanding non-covalent interactions, which are central to ligand-receptor binding. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, which possesses significant flexibility due to its rotatable bonds, MD simulations are essential for exploring its conformational landscape. The bulky trityl group, in particular, imposes significant steric constraints that influence the molecule's preferred shapes.

Conformational analysis through MD can reveal the most stable, low-energy conformations of the molecule in different environments, such as in a solvent or within a protein's binding site. researchgate.net Studies on related indole derivatives have used these simulations to understand how the molecule adapts its shape upon binding to a target. nih.gov For example, MD simulations of L-Tryptophan, a fundamental indole-containing amino acid, have been used to trace its pathway within the active site of the enzyme human indoleamine 2,3-dioxygenase 1 (hIDO1), revealing how the protein's flexible loops accommodate the ligand. nih.gov Similar simulations for this compound could predict its dynamic behavior and how it might interact with and stabilize a binding pocket.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.gov In silico SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, use computational methods to correlate variations in a compound's structure with changes in its observed activity. mdpi.com

For tryptamine (B22526) and indole derivatives, SAR studies have provided valuable insights. For example, an SAR study on a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives identified that modifications to different regions of the molecule significantly impacted their antimicrobial activity. researchgate.netresearchgate.net Another 3D-QSAR study on indole-alkylamine agonists for the β3 adrenergic receptor highlighted the importance of steric, hydrophobic, and hydrogen-bonding properties at specific positions for enhancing biological potency. mdpi.com The analysis suggested that bulky substituents at certain positions were detrimental to activity, while lipophilicity in other regions was favorable. mdpi.com Applying these principles to this compound, one could hypothesize how modifications to the indole ring, the ethylamine (B1201723) linker, or the N-trityl group might modulate its biological effects. The massive steric bulk of the trityl group is a particularly dominant feature that would be a primary focus in any SAR analysis.

Molecular Docking Simulations for Putative Molecular Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jocpr.com This method is widely used to screen for potential biological targets and to understand the specific interactions that stabilize a ligand-protein complex. nih.gov

Numerous studies have employed molecular docking to investigate the putative targets of indole-based compounds. For example, various synthesized indole derivatives have been docked into the active sites of targets like microbial proteins, the nicotinic acetylcholine (B1216132) receptor, and enzymes involved in cancer pathways. jocpr.comnih.govmdpi.comnih.gov A docking study on indol-3-yl-N-phenylcarbamic amides as inhibitors of the STING protein suggested that specific substitutions on the phenyl ring could enhance binding affinity. nih.gov

For this compound, docking simulations would be instrumental in identifying potential protein targets. The simulation would place the molecule into the binding sites of various proteins and calculate a "docking score," which estimates the binding affinity. The analysis of the resulting poses would reveal key interactions, such as hydrogen bonds between the indole N-H or amine N-H and the protein, as well as π-π stacking interactions involving the indole ring. nih.gov

Table 2: Examples of Putative Targets for Indole Derivatives Investigated via Molecular Docking

| Indole Derivative Class | Putative Protein Target(s) | Investigated Activity | Reference |

|---|---|---|---|

| Indolyl-glyoxylamides | Staphylococcus aureus and Candida albicans proteins | Antimicrobial | nih.gov |

| Indolylquinazolinones | Mycobacterial RelMtb and Streptococcal RelSeq | Antibacterial | nih.gov |

| Indol-3-yl-N-phenylcarbamic amides | STING (Stimulator of Interferon Genes) | STING Inhibition | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine |

| L-Tryptophan |

| (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide |

| Indol-3-yl-N-phenylcarbamic amides |

| N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides |

| (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-Yl)Phenylmethyl Acetate |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid |

Exploration of Biological Interactions and Mechanistic Studies Non Clinical Research

Investigation of Molecular Target Binding and Engagement

The biological activity of a compound is fundamentally dictated by its interaction with molecular targets such as proteins and enzymes. For tryptamine (B22526) derivatives, a primary focus of research has been their engagement with receptors and enzymes involved in crucial physiological processes.

Tryptamine itself is known to be a potent inhibitor of protein biosynthesis through the competitive inhibition of tryptophanyl-tRNA synthetase (TrpRS). nih.gov Long-term treatment of HeLa cells with tryptamine led to a stabilization of the TrpRS protein, increasing its half-life without altering its cellular content or gene dose. nih.gov This suggests that drug-resistant cells might survive not through gene amplification of the target enzyme, but through its stabilization. nih.gov

Furthermore, tryptamine and its metabolite N,N-dimethyltryptamine (DMT) have been identified as non-competitive inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune tolerance. nih.gov This inhibition is significant as IDO is considered a key target for anticancer therapy. nih.gov The binding of tryptamine derivatives extends to a range of receptors; they are known to act as agonists at serotonin (B10506) receptors (like 5-HT2A) and trace amine-associated receptor 1 (TAAR1). wikipedia.orgfrontiersin.org The introduction of various substituents on the tryptamine scaffold, including on the indole (B1671886) nitrogen and the ethylamine (B1201723) side chain, significantly influences binding affinity and selectivity for different receptor subtypes and other targets like dopamine (B1211576) receptors and serotonin transporters. mdpi.comnih.gov For instance, N,N-dialkyl substitutions have been shown to alter binding profiles across several non-serotonergic receptors. nih.gov The bulky N-trityl group of 2-(1H-indol-3-yl)-N-tritylethanamine would likely introduce significant steric hindrance, potentially altering the binding mode and affinity for these classical tryptamine targets and possibly conferring affinity for novel protein pockets.

Mechanistic Elucidation of Cellular Pathways Modulated by Derived Compounds

The interaction of tryptamine derivatives with their molecular targets can trigger a cascade of events, modulating various cellular pathways that govern cell fate. Key among these are pathways related to cell cycle progression and programmed cell death (apoptosis).

High concentrations of tryptamine have been demonstrated to induce a form of cell death with the hallmarks of autophagy in both neuronal and glial cell lines. nih.gov This process is characterized by the appearance of numerous double-membraned autophagosomes in the cytoplasm, without the typical nuclear chromatin condensation seen in apoptosis. nih.gov

In the context of cancer, derivatives of tryptamine have been shown to induce apoptosis through various mechanisms. For example, certain N-acyl dopamines, which share a similar amine structure, induce apoptosis in endometriotic stromal cells through an intrinsic pathway involving the CB1 receptor, activation of caspases-9 and -3/7, increased production of reactive oxygen species (ROS), and mitochondrial dysfunction. mdpi.com Synthetic triterpenoids have been found to induce apoptosis in colorectal cancer cells by inhibiting pro-survival signaling pathways, including Akt, mTOR, and NF-κB. nih.gov This inhibition leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin. nih.gov

Studies on N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which also feature a substituted tryptamine core, revealed that they can induce apoptosis in cancer cells in a dose-dependent manner. nih.gov These compounds were also found to arrest the cell cycle in the G2/M phase and inhibit the polymerization of tubulin, a critical process for cell division. nih.gov Given these findings, it is plausible that this compound or its derivatives could modulate these fundamental cellular processes, with the specific outcomes depending on the cell type and the compound's concentration.

In Vitro Biological Assay Development and Screening for Research Applications

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and numerous derivatives have been synthesized and screened for antimicrobial properties. nih.gov Studies on various indole derivatives have demonstrated a broad spectrum of activity against both bacteria and fungi.

For example, a series of 2-(1H-indol-3-yl)-N-(3,4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. nih.gov Similarly, trityl mannospyranoside derivatives have shown potential as antibacterial and antifungal agents, with one compound being particularly effective against Bacillus subtilis. nih.govresearchgate.net The introduction of different substituents onto the indole or tryptamine core can significantly impact the minimum inhibitory concentration (MIC) against various microbial strains. nih.gov For instance, certain indole-triazole derivatives demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA).

| Compound/Derivative Class | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (Compound 2c) | MRSA | More effective than ciprofloxacin | researchgate.net |

| Indole-triazole derivative (Compound 3d) | MRSA | More effective than ciprofloxacin | researchgate.net |

| Trityl Mannopyranoside Derivative (Compound 3) | Bacillus subtilis | MIC: 0.5 μg/L | nih.gov |

| Trityl Mannopyranoside Derivative (Compound 3) | Aspergillus flavus | 95.90 ± 1.0% inhibition | nih.gov |

| dCATH Truncated Peptides (containing Trp) | Various Bacteria | MIC: 1 to 8 μM | nih.gov |

A significant area of research for tryptamine and indole derivatives is their potential as anticancer agents. Numerous studies have reported the antiproliferative activity of these compounds against a variety of human cancer cell lines.

For instance, novel tryptamine derivatives featuring an azelayl chain showed potent and selective activity. researchgate.netnih.gov One such compound (Compound 13) was particularly effective against the HT29 colon cancer cell line with an IC50 value of 0.006 µM, while also showing activity against some hematological cancer cell lines. researchgate.netnih.gov Its free acid form (Compound 14) displayed high toxicity against a range of solid tumor cell lines. researchgate.netnih.gov Another derivative combining tryptamine, 1,1,1-trichloroethyl, and 2-aminopyrimidinyl moieties (Compound 9) was most active against hematological cancer cells. nih.govunibo.it Tryptamine itself has been shown to be an effective inhibitor of HeLa cell growth. nih.gov Furthermore, N1-benzyl tryptamine derivatives have been evaluated as pan-SHIP1/2 inhibitors and demonstrated cytotoxicity against leukemia, multiple myeloma, and breast cancer cell lines. mdpi.com

| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 9 (Tryptamine-trichloroethyl-aminopyrimidinyl hybrid) | Jurkat 6 (Leukemia) | 0.57 | nih.gov |

| Compound 13 (Tryptamine-azelayl derivative) | HT29 (Colon) | 0.006 | researchgate.netnih.gov |

| Compound 14 (Tryptamine-azelayl free acid) | IGROV1 (Ovarian) | 0.0015 | nih.gov |

| Compound 14 (Tryptamine-azelayl free acid) | A431 (Skin) | 0.0072 | nih.gov |

| Compound 4 (Tryptamine-chloral derivative) | HT29 (Colon) | 0.0115 | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d) | MCF-7 (Breast) | 0.34 | nih.gov |

| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d) | HeLa (Cervical) | 0.52 | nih.gov |

The role of tryptamine and its parent amino acid, tryptophan, in modulating oxidative stress is complex. Tryptophan is primarily metabolized along the oxidative kynurenine (B1673888) pathway, and this process can lead to the generation of free radicals. researchgate.net An oral tryptophan load in healthy volunteers was shown to produce a significant increase in lipid peroxidation products, indicating oxidative stress. researchgate.net This effect may be due to metabolites like 3-hydroxykynurenine and quinolinic acid, which can generate free radicals. researchgate.net

Conversely, some tryptophan metabolites, such as 3-hydroxyanthranilic acid (3-HAA), also possess antioxidant properties. nih.gov The balance between pro-oxidant and antioxidant effects is delicate and context-dependent. nih.gov Certain tryptamine derivatives have been specifically evaluated for their antioxidant capabilities. For example, N-acetylation and methoxylation of tryptamine were found to enhance its protective effect against free radical damage in synaptosomal membranes. mdpi.com Tryptamine itself was found to be a relatively poor antioxidant compared to derivatives like 5-methoxytryptamine (B125070) or N-acetylserotonin. mdpi.com Therefore, modifications to the core tryptamine structure, such as the addition of a trityl group, could significantly alter its redox properties and its ability to modulate oxidative stress within biological systems.

Ex Vivo and In Vivo Pre-clinical Research Models (non-human, mechanistic focus)

To understand the systemic effects and mechanistic actions of novel compounds, in vivo studies are essential. While specific in vivo data for this compound are not available, studies on related tryptamine derivatives provide a framework for potential pre-clinical investigations.

For example, tryptamine has been shown to induce behavioral changes in animal models, including hyperlocomotion. wikipedia.org In a mouse model of prostate cancer, tryptamine was found to have a dual effect, promoting tumor growth at low concentrations while inhibiting it at higher concentrations. mdpi.com In a scopolamine-induced mouse model of Alzheimer's disease, a tryptanthrin (B1681603) derivative demonstrated the ability to ameliorate learning and memory impairment. nih.gov This same derivative also showed suitable blood-brain barrier permeability and metabolic stability, which are crucial parameters for potential neurotherapeutics. nih.gov

Furthermore, in vivo studies have been used to investigate the anti-inflammatory properties of indole derivatives. nih.gov Mechanistic studies in animal models can elucidate how these compounds modulate signaling pathways, such as the inhibition of pro-inflammatory cytokines, and can confirm in vitro findings regarding apoptosis induction or cell cycle arrest. nih.gov Any future investigation of this compound would likely involve similar pre-clinical models to assess its biological activity and mechanisms of action in a whole-organism context.

Applications As Research Building Blocks and Functional Probes

Precursor for Complex Natural Product Synthesis Research

The tryptamine (B22526) framework is the biosynthetic precursor to over 4,100 known indole (B1671886) alkaloids, one of the largest and most structurally diverse classes of natural products. researchgate.netwikipedia.orgencyclopedia.pub Many of these compounds, such as vincristine, panobinostat, and various β-carboline alkaloids, possess significant pharmacological activities and are used in medicine. nih.gov The total synthesis of these complex molecules often requires a multi-step approach where the reactive primary amine of tryptamine must be temporarily masked.

2-(1H-indol-3-yl)-N-tritylethanamine is an ideal intermediate for this purpose. The trityl group is a robust protecting group that is stable under a variety of reaction conditions but can be removed when desired. organic-chemistry.org This allows chemists to perform reactions on the indole ring—such as electrophilic substitution, metal-catalyzed cross-coupling, or oxidation—without interference from the nucleophilic side-chain amine.

A cornerstone reaction in the synthesis of many indole alkaloids is the Pictet-Spengler reaction. clockss.orgnih.govnih.gov This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. rsc.orgorgsyn.orgljmu.ac.uk Using an N-protected tryptamine like this compound can influence the reaction's stereochemical outcome and prevent side reactions, enabling the construction of specific, enantioenriched alkaloid cores. nsf.gov After the core heterocyclic system is built, the trityl group can be cleaved to reveal the primary amine for further functionalization or to yield the final natural product.

Table 1: Representative Natural Products Derived from the Tryptamine Scaffold

| Natural Product | Class | Biological Significance |

|---|---|---|

| Serotonin (B10506) | Neurotransmitter | Regulates mood, sleep, and appetite. wikipedia.org |

| Melatonin | Hormone | Regulates sleep-wake cycles. researchgate.net |

| Psilocybin | Psychedelic | Found in certain mushrooms, studied for psychiatric applications. wikipedia.org |

| Harmine | β-carboline Alkaloid | Possesses a wide range of pharmacological activities. wikipedia.org |

Scaffold for Design of Novel Heterocyclic Systems in Chemical Biology

The indole ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Consequently, the tryptamine structure is a highly sought-after starting point for the design of novel heterocyclic compounds for drug discovery and as chemical probes to study biological processes. grinnell.eduwalshmedicalmedia.commdpi.com

The use of this compound facilitates Diversity-Oriented Synthesis (DOS), a strategy used to create large libraries of structurally diverse small molecules for high-throughput screening. Starting with the protected tryptamine, chemists can introduce a wide variety of functional groups and structural motifs onto the indole core. Subsequent removal of the trityl group allows for further diversification at the amine, leading to a vast collection of novel compounds. rsc.org

For instance, the Pictet-Spengler reaction, when performed with N-protected tryptamines, can be controlled to produce specific stereoisomers of tetrahydro-β-carbolines. The bulky nature of the trityl group can provide steric hindrance that directs the approach of the reacting aldehyde, leading to high diastereoselectivity. This control is critical in medicinal chemistry, where different stereoisomers of a molecule can have vastly different biological activities. Research on similar bulky N-substituents, such as the N-fluorenyl group, has demonstrated the power of this approach in achieving highly enantioselective Pictet-Spengler reactions. nsf.gov This allows for the rational design and synthesis of new therapeutic agents based on the β-carboline and other indole-fused heterocyclic systems. ljmu.ac.uknih.gov

Table 2: Heterocyclic Systems Accessible from Tryptamine Derivatives

| Heterocyclic System | Synthetic Method | Significance |

|---|---|---|

| Tetrahydro-β-carbolines | Pictet-Spengler Reaction | Core of many alkaloids, CNS agents. clockss.orgrsc.org |

| Pyrroloindolines | Alkylation/Cyclization | Present in alkaloids like pseudophrynamine. nih.gov |

| Indolyl-quinazolinones | Condensation Reactions | Exhibit antibacterial and anticancer activities. nih.gov |

| Bis(indolyl)methanes | Electrophilic Substitution | Scaffolds with diverse biological activities. rsc.org |

Development of Fluorescent Probes and Chemical Tools for Biological Research

Fluorescent probes are indispensable tools in modern biology for visualizing and tracking biomolecules, ions, and cellular events. While there are no extensive reports detailing the direct use of this compound as a fluorescent probe, its structure is highly amenable to the synthesis of such tools. The indole nucleus itself is inherently fluorescent, and this property can be tuned by chemical modification.

The synthetic utility of this compound lies in its role as a protected intermediate. The development of a targeted fluorescent probe often requires the attachment of a fluorophore to a specific location on the tryptamine scaffold or the modification of the indole ring to enhance its quantum yield or shift its emission wavelength. These synthetic steps may not be compatible with a free primary amine. By protecting the amine with a trityl group, the indole ring can be selectively functionalized. For example, a fluorophore could be introduced at the C-5 or C-6 position of the indole via cross-coupling reactions. Following the successful installation of the fluorescent component, the trityl group can be cleaved to yield the final probe.

Interestingly, triphenylmethyl (trityl) derivatives themselves can be used as fluorescent dyes and have been incorporated into probes for applications in bioconjugation and mass spectrometry. nih.gov Furthermore, specific trityl radicals (triarylmethyl radicals) have been developed as probes for detecting reactive oxygen species like superoxide (B77818) via electron paramagnetic resonance (EPR) spectroscopy. nih.gov This suggests a potential, albeit less explored, avenue where the trityl moiety of this compound could be part of the functional probe itself, not just a protecting group.

Table 3: Potential Modifications of the Indole Scaffold for Probe Development

| Position on Indole | Type of Modification | Potential Application |

|---|---|---|

| C-5 | Halogenation followed by cross-coupling | Attachment of fluorophores or linkers. |

| C-2 | Lithiation and electrophilic quench | Introduction of conjugating groups to tune fluorescence. |

| N-1 | Alkylation/Arylation | Modulation of electronic properties and solubility. |

Utility in Advanced Material Science Research (e.g., OLEDs, dye-sensitized solar cells)

Indole-based organic materials have garnered interest in the field of material science, particularly for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The electron-rich nature of the indole ring makes it a suitable component for hole-transporting materials and as a donor unit in organic dyes.

While specific research on this compound for these applications is not widely documented, its structural components suggest potential utility. The design of organic sensitizers for DSSCs often involves a Donor-π-Acceptor (D-π-A) architecture. The indole moiety can serve as an effective electron donor. The trityl group, being exceptionally bulky and hydrophobic, could play a crucial role in the solid-state properties of such materials. In both OLEDs and DSSCs, aggregation of dye molecules on the semiconductor surface can lead to fluorescence quenching and poor device performance. The steric bulk of the trityl group could act as a spacer, preventing π-π stacking between adjacent indole units, thereby improving the efficiency and lifetime of the device.

Moreover, triphenylmethyl derivatives have a long history as a class of dyestuffs. nih.gov This inherent property, combined with the electronic characteristics of the indole system, could be exploited to design novel materials with tailored optoelectronic properties for advanced applications. The synthesis of such materials would likely leverage this compound as a key building block, allowing for the construction of a complex molecular architecture before the final deprotection or modification of the amine.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency

Future research will likely focus on the development of more streamlined and atom-economical synthetic strategies. This could involve the exploration of one-pot methodologies that combine the formation of the tryptamine (B22526) skeleton with the introduction of the trityl group. acs.org Furthermore, the development of milder and more selective deprotection methods for the trityl group, which can be achieved using acids like trifluoroacetic acid or formic acid, will be crucial to avoid the degradation of sensitive functional groups on the indole (B1671886) ring or other parts of the molecule. biomolther.orgnih.gov The use of flow chemistry and microreactor technology could also offer significant advantages in terms of reaction control, scalability, and safety, particularly for reactions involving hazardous reagents. nih.gov

A key challenge lies in the synthesis of tryptamine derivatives with diverse substitution patterns on the indole ring, as the commercial availability of such precursors is often limited and their cost can be high. grinnell.edu Addressing this challenge will require the development of versatile synthetic methods that allow for the late-stage functionalization of the indole nucleus in N-tritylated tryptamine intermediates.

Advanced Understanding of Structure-Reactivity Relationships

A thorough understanding of the structure-reactivity relationships of 2-(1H-indol-3-yl)-N-tritylethanamine is fundamental to its application as a synthetic intermediate. The bulky trityl group can exert significant steric hindrance, influencing the regioselectivity and stereoselectivity of subsequent reactions on the indole ring.

Future investigations should systematically explore the reactivity of the C2 position of the indole ring in N-trityl-tryptamine. While the C3 position is the typical site of electrophilic attack in indoles, the presence of the N-trityl group on the side chain could modulate the electronic properties of the indole nucleus, potentially opening up new avenues for functionalization.

Detailed kinetic and mechanistic studies, aided by computational modeling, will be instrumental in elucidating the underlying principles that govern the reactivity of this compound. This knowledge will be invaluable for designing more complex molecular architectures based on the tryptamine scaffold. A significant challenge will be to control the reactivity of the indole nitrogen, which can also participate in various reactions.

Table 1: Reactivity of Tryptamine Derivatives in Different Reactions

| Reactant | Reagent/Catalyst | Reaction Type | Product | Reference |

| N-methyl tryptamine | Allyl imidate, CSA | Alkylation/Cyclization | Pyrroloindoline derivative | acs.org |

| Tryptamine | Chloral hydrate, KOCN | Condensation | Ureido derivatives | nih.gov |

| Indole | N-protected aminoethyl acetals, TES/TFA | Reductive Alkylation | Tryptamine derivatives | acs.org |

| Tryptamine | Dichloromethane | Alkylation | Quaternary ammonium (B1175870) salt | escholarship.org |

This table is interactive. Click on the headers to sort.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

The fields of high-throughput screening (HTS) and artificial intelligence (AI) are revolutionizing the process of drug discovery. nih.govnih.govdndi.org These technologies offer the potential to rapidly explore vast chemical spaces and identify novel compounds with desired biological activities.

Future research will undoubtedly involve the integration of this compound and its derivatives into HTS campaigns. researchgate.net The development of robust and efficient synthetic routes will be critical for generating diverse libraries of tryptamine analogues for screening against a wide range of biological targets. The ability to test hundreds of thousands of compounds per day can significantly accelerate the identification of promising lead candidates. nih.gov

A major challenge in this area is the need for large, high-quality datasets to train these AI models effectively. The generation and curation of such datasets for tryptamine derivatives will be a crucial undertaking for future research.

Exploration of New Biological Modulatory Roles in Model Systems

Tryptamine and its derivatives are known to exhibit a wide range of biological activities, including acting as neurotransmitters and neuromodulators. walshmedicalmedia.comwikipedia.org The structural similarity of tryptamine to serotonin (B10506) is a key factor in its biological profile. wikipedia.org The introduction of an N-trityl group could significantly alter the pharmacokinetic and pharmacodynamic properties of the parent tryptamine molecule.

Future research should focus on the systematic biological evaluation of this compound and its derivatives in various in vitro and in vivo model systems. This could uncover novel biological activities that are distinct from those of unsubstituted tryptamine. For instance, the bulky trityl group might confer selectivity for certain receptor subtypes or alter the compound's ability to cross biological membranes.

Studies have shown that tryptamine derivatives can possess antitumor and antimicrobial properties. nih.govnih.govnih.gov Therefore, it would be pertinent to investigate the potential of N-tritylated tryptamines in these therapeutic areas. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective analogues. biomolther.orgnih.govfrontiersin.org

A significant challenge will be to ensure that any observed biological activity is not simply an artifact of the trityl group itself, but rather a property of the entire molecule. Careful control experiments and the synthesis of appropriate analogue series will be necessary to address this issue.

Table 2: Biological Activities of Tryptamine Derivatives

| Compound | Biological Activity | Model System | IC50/EC50 | Reference |

| 4-Acetoxy-N,N-dimethyltryptamine | 5-HT2A agonist | Calcium mobilization assay | ~10-20 fold less potent than 4-hydroxy-DMT | nih.gov |

| N,N-dimethyltryptamine derivative | Antitumor | Hematological cancer cell lines | IC50 = 0.57–65.32 μM | nih.gov |

| Oleanolic acid-tryptamine amide | Cytotoxicity | HeLa cancer cells | IC50 = 8.7 ± 0.4 µM | nih.gov |

| Benzyl-substituted tryptamine | Cytotoxicity | HepG2, Jurkat, HEK293 cells | - | nih.gov |

This table is interactive. Click on the headers to sort.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1H-indol-3-yl)-N-tritylethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential alkylation and trityl-protection steps. For example:

Indole alkylation : React 1H-indole with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the ethanamine backbone .

Trityl protection : Introduce the trityl group (C(C₆H₅)₃) via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Key Optimization : Temperature (60–80°C) and solvent choice (e.g., dichloromethane for tritylation) critically impact purity (>90% via HPLC) and yield (60–75%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole proton environment (δ 7.0–7.5 ppm) and trityl group aromatic signals (δ 6.8–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 463.2 (C₃₁H₂₇N₂⁺) .

- Infrared Spectroscopy (IR) : Detects N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors 5-HT₂A) to assess affinity (Ki < 1 µM suggests high potential) .

- Solubility : Use HPLC to measure logP (predicted ~4.2) and optimize formulations with co-solvents (e.g., DMSO:PBS mixtures) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in trityl group incorporation?

- Methodological Answer :

- Steric Hindrance Mitigation : Use bulky trityl chloride derivatives (e.g., 4-methoxytrityl) to reduce byproducts .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track trityl group attachment in real time .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability (e.g., CYP3A4-mediated degradation) .

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out impurities (>98% purity required for reliable IC₅₀) .

Q. What strategies enable selective functionalization of the indole ring without disrupting the trityl group?

- Methodological Answer :

- Electrophilic Substitution : Use mild iodination (N-iodosuccinimide in AcOH) at the indole C5 position, leveraging the trityl group’s electron-withdrawing effect .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis, ensuring pH control (pH 7–8) to preserve the trityl bond .

Q. What mechanistic insights exist for its interaction with neurological targets (e.g., serotonin transporters)?

- Methodological Answer :

- Molecular Docking : Simulations (AutoDock Vina) predict binding to SERT’s transmembrane domain (ΔG ≈ -9.5 kcal/mol) via π-π stacking with indole and hydrophobic trityl interactions .

- Patch-Clamp Electrophysiology : Measure serotonin reuptake inhibition in transfected HEK293 cells to confirm functional activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.